molecular formula C6H13N3O B13869835 3-(4,5-dihydro-1H-imidazol-2-ylamino)propan-1-ol

3-(4,5-dihydro-1H-imidazol-2-ylamino)propan-1-ol

Cat. No.: B13869835
M. Wt: 143.19 g/mol
InChI Key: ZXRFPQWSAHZDNF-UHFFFAOYSA-N
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Description

3-(4,5-dihydro-1H-imidazol-2-ylamino)propan-1-ol is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,5-dihydro-1H-imidazol-2-ylamino)propan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amine with a nitrile, followed by cyclization to form the imidazole ring . The reaction conditions often include the use of catalysts such as nickel and mild temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of imidazole derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4,5-dihydro-1H-imidazol-2-ylamino)propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or water .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of substituted imidazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4,5-dihydro-1H-imidazol-2-ylamino)propan-1-ol involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4,5-dihydro-1H-imidazol-2-ylamino)propan-1-ol is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its imidazole ring is a versatile moiety that can be modified to enhance its properties and applications .

Properties

Molecular Formula

C6H13N3O

Molecular Weight

143.19 g/mol

IUPAC Name

3-(4,5-dihydro-1H-imidazol-2-ylamino)propan-1-ol

InChI

InChI=1S/C6H13N3O/c10-5-1-2-7-6-8-3-4-9-6/h10H,1-5H2,(H2,7,8,9)

InChI Key

ZXRFPQWSAHZDNF-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)NCCCO

Origin of Product

United States

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